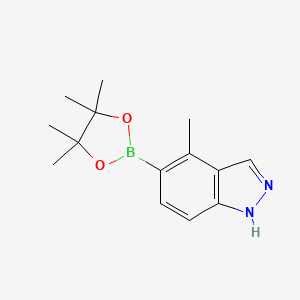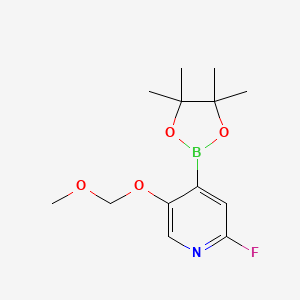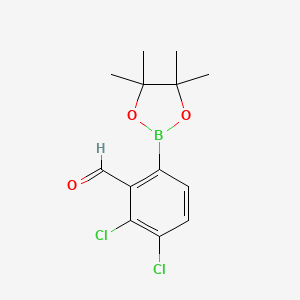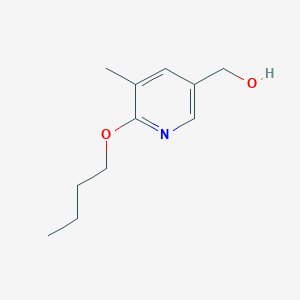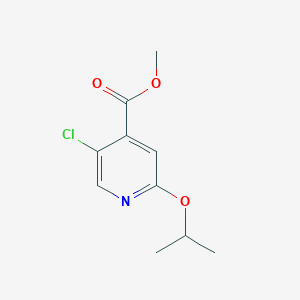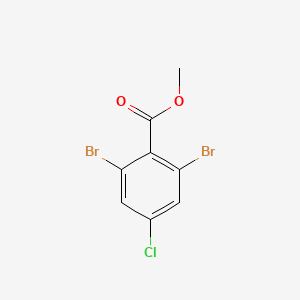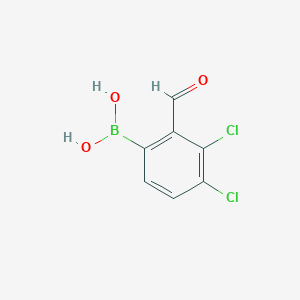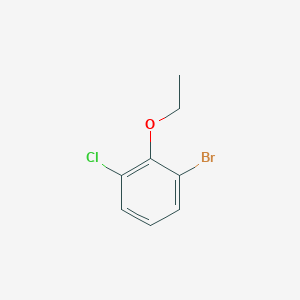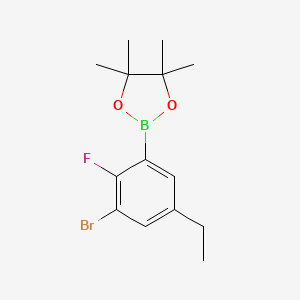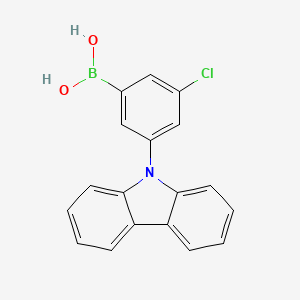
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid
Übersicht
Beschreibung
“3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of this compound involves various steps. The reaction mixture is poured into ice-cold water and the obtained precipitate is collected by filtration, washed with water, dried, and crystallized from diluted ethanol .Molecular Structure Analysis
The molecular structure of “this compound” includes benzene rings, boronic acid pinacol ester, and carbazole rings . The structure also includes a bridged biphenyl unit providing a material with a lower bandgap .Chemical Reactions Analysis
The oxidation of carbazole is performed by cyclic voltammetry at a platinum electrode by applying five potential sweeps between 0 and +2 V/SCE, with a scan rate of 50 mV/s, in an acetonitrile solution containing 0.1 M LiClO4 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.13 . It is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
Carbazole-based compounds, including those with a structural resemblance to 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid, have been investigated for their optical properties and applications in photopolymerization. These compounds demonstrate significant π–π* and n–π* electron transitions, making them suitable for use as dyes/photosensitizers in various applications (Abro et al., 2017).
Antimicrobial and Biological Screening
Carbazole derivatives have been synthesized and screened for their biological activities, showing promise in antimicrobial applications. These novel compounds exhibit potential as precursors for new analogs of anticancer agents, highlighting the versatility of carbazole-based molecules in therapeutic research (Rault et al., 2007). Another study on carbazole conjugates has indicated their significant antimicrobial activities, underscoring the potential of such derivatives in combating microbial resistance (Salih et al., 2016).
Applications in Neurodegenerative Disease Treatment
Research aiming to discover new treatments for neurodegenerative diseases has explored Schiff bases derived from carbazole compounds. These studies indicate the potential of such compounds in treating disorders like Alzheimer's disease, based on bioinformatics and cheminformatics analyses that predict drug-likeness and binding to therapeutic targets (Avram et al., 2021).
Photovoltaic and Optical Devices
Carbazole derivatives have been synthesized for use in dye-sensitized solar cells (DSSCs), where they function as sensitizers to enhance light harvesting efficiency and power conversion efficiency. This application demonstrates the role of carbazole-based compounds in renewable energy technologies (Im et al., 2013).
Lanthanide Coordination Polymers
Carbazole derivatives have also been utilized in the synthesis of lanthanide coordination polymers, exhibiting enhanced luminescence properties. These materials are of interest for their potential applications in optical devices due to their efficient luminescence, which can be tuned by the introduction of different bidentate nitrogen donors (Raphael et al., 2012).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(3-(9h-carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (nnc05-2090), has been reported to inhibit the betaine/gaba transporter (bgt-1) and display antiallodynic action .
Mode of Action
The related compound nnc05-2090 has been shown to inhibit bgt-1, which plays a role in controlling the synaptic clearance of gaba . This inhibition could potentially alter the balance between excitatory and inhibitory synaptic inputs in the spinal dorsal horn, influencing the signal transmission of pain .
Biochemical Pathways
The formation of 9h-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols has been reported . This suggests that the compound may be involved in the metabolism of carbazole derivatives.
Result of Action
The related compound nnc05-2090 has been shown to have an antiallodynic action, suggesting that it may have analgesic effects .
Action Environment
The related compound nnc05-2090 has been shown to have an antiallodynic action when administered both intrathecally and intravenously , suggesting that the route of administration may influence its efficacy.
Safety and Hazards
The compound is classified as a warning signal word. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-carbazol-9-yl-5-chlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVHBDIRPDTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207488 | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-63-2 | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


